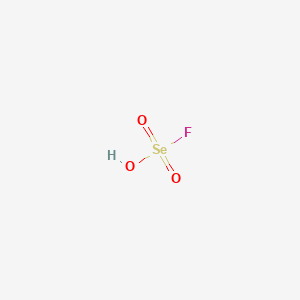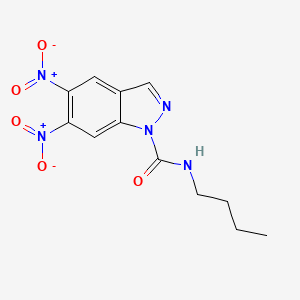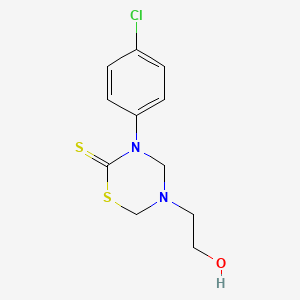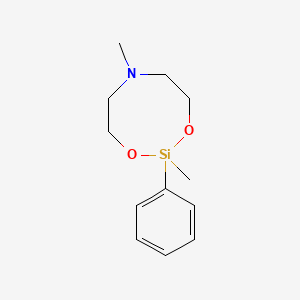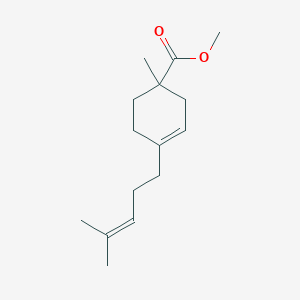
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring with one double bond. The presence of various functional groups, such as carbomethoxy and methyl groups, can significantly influence the chemical properties and reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Functional Group Introduction: Addition of carbomethoxy and methyl groups using reagents such as methyl iodide and methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene can undergo various chemical reactions, including:
Oxidation: Conversion of the double bond to an epoxide or other oxidized products.
Reduction: Hydrogenation of the double bond to form a saturated cyclohexane derivative.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene may have various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene involves its interaction with molecular targets and pathways. This can include binding to specific enzymes or receptors, influencing biochemical processes, and altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Carbomethoxy-1-methyl-3-cyclohexene: Lacks the additional pentenyl group.
1-Carbomethoxy-4-(4-methyl-3-pentenyl)-3-cyclohexene: Different substitution pattern on the cyclohexene ring.
Propriétés
Numéro CAS |
21280-30-8 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
methyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-5-7-13-8-10-15(3,11-9-13)14(16)17-4/h6,8H,5,7,9-11H2,1-4H3 |
Clé InChI |
GEIXAIBGXQKPFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCC(CC1)(C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


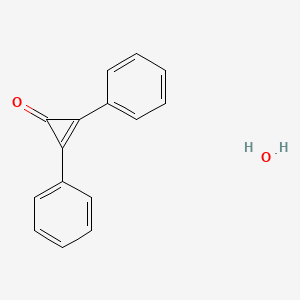

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
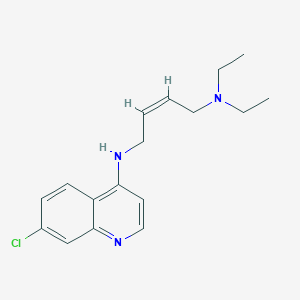
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
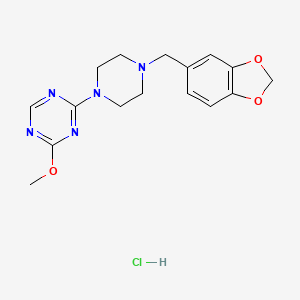
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
